4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(15)14-8/h1-4,8H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDZQDQIYMEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with an appropriate oxazolidinone precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. For instance, the reaction can be performed in an inert atmosphere using solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Structure-Uptake Relationships
Recent studies have demonstrated that modifications in the structure of oxazolidinones can significantly impact their antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, 4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has been evaluated for its effectiveness against strains such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.
- Key Findings:
Case Studies
Several case studies have illustrated the compound's potential:
- Study on Efficacy Against Resistant Strains: A study reported that specific analogs of oxazolidinones, including those structurally related to this compound, demonstrated significant activity against linezolid-resistant strains of E. coli .
- Mechanism of Action: The mechanism involves inhibition of bacterial ribosomal translation, which is critical for protein synthesis .
Drug Development
The incorporation of fluorine atoms into drug candidates has been shown to improve pharmacokinetic properties. This compound is being explored for its potential in various therapeutic areas:
- CETP Inhibition: Research indicates that derivatives of this compound may inhibit cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases .
- Therapeutic Uses: Potential applications include treatment for dyslipidemia and related cardiovascular conditions due to its ability to modulate lipid profiles by raising HDL cholesterol levels while lowering LDL cholesterol levels .
Fluorine in Medicinal Chemistry
Fluorinated compounds have unique properties that enhance their biological activity and metabolic stability. The trifluoromethyl group in this compound contributes to:
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs and Similar Compounds
The following table summarizes key structural and functional differences between 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one and its analogs:
Positional Isomerism and Physicochemical Properties
- Substituent Position: The position of the 4-(trifluoromethyl)phenyl group on the oxazolidinone ring (3-, 4-, or 5-) significantly impacts molecular polarity and crystallinity. For example, 3-substituted isomers () may exhibit different solubility profiles compared to the 4-substituted target compound, influencing their utility in synthetic pathways .
- Lipophilicity : The -CF₃ group increases logP values across all isomers, enhancing membrane permeability. However, steric effects at the 4-position may reduce binding affinity in certain biological targets compared to 3- or 5-substituted analogs .
Biological Activity
4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a compound notable for its unique structural features, including a trifluoromethyl group and an oxazolidinone ring. This combination enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
The compound's molecular formula is , which includes a trifluoromethyl group that significantly influences its chemical reactivity and biological interactions. The oxazolidinone ring contributes to its stability and potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to bind to enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of antibiotic resistance, where such compounds can be designed to overcome efflux mechanisms in bacteria .
- Signal Transduction Modulation : The compound may alter signaling pathways by interacting with receptors or other cellular proteins, leading to various biological effects .
Biological Activity
Research has demonstrated several areas where this compound exhibits significant biological activity:
- Antibacterial Properties : Studies indicate that this compound shows promising antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria. Its structural modifications enhance membrane penetration and bioavailability .
- Anti-inflammatory Effects : The oxazolidinone structure has been linked to anti-inflammatory activities, making it a candidate for further exploration in treating inflammatory diseases .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer models .
Case Studies and Research Findings
Recent investigations have focused on the structure–activity relationships (SAR) of oxazolidinones, including this specific compound. A notable study demonstrated that small modifications in the molecular structure could significantly affect the accumulation and efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against resistant strains of E. coli, A. baumannii, and P. aeruginosa |
| Anti-inflammatory | Potential to reduce inflammation in various models |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines (e.g., MCF-7) |
Comparative Analysis
Comparative studies with similar compounds reveal that the unique trifluoromethyl substitution pattern in this compound enhances its biological activity compared to other oxazolidinones. For instance, compounds lacking this substitution show reduced efficacy against similar biological targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one?
- Methodology : A common approach involves cyclization reactions using precursors like substituted phenyl isocyanates and epoxides. For example, fluorinated oxazolidinones can be synthesized via nucleophilic addition of trifluoromethylphenyl groups to carbonyl intermediates, followed by acid-catalyzed ring closure . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield (typically 60–80%) and purity. Chromatographic purification (e.g., silica gel column) is often required to isolate the product.
- Data Reference : Analogous synthesis routes for fluorinated oxazolidinones are detailed in X-ray crystallography reports, which validate structural outcomes .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in 13C NMR. The oxazolidinone ring protons resonate as distinct multiplets between δ 3.5–5.0 ppm .
- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch of oxazolidinone) and ~1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .
- Validation : Compare experimental data with PubChem-computed spectra or literature references to resolve discrepancies in peak assignments .
Advanced Research Questions
Q. What crystallographic methods resolve the absolute configuration of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) enables precise determination of bond lengths (e.g., C=O: ~1.21 Å) and angles. The trifluoromethyl group’s orientation is confirmed via electron density maps .
- Example : A fluorinated oxazolidinone analog (C₁₈H₁₄F₁₃NO₂) was resolved with an R-factor of 0.068, validating steric and electronic effects of the CF₃ group .
Q. How does this compound act as a chiral auxiliary in asymmetric synthesis?
- Mechanism : The oxazolidinone ring’s rigid structure directs stereoselectivity in reactions like aldol additions or alkylations. The CF₃ group enhances electron-withdrawing effects, stabilizing transition states. For instance, in aldol reactions, the auxiliary controls facial selectivity, achieving enantiomeric excess (ee) >90% .
- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to probe reaction pathways. Compare diastereomer ratios under different conditions to optimize ee .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the CF₃ group lowers LUMO energy, enhancing electrophilicity at the oxazolidinone carbonyl .
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Data Contradictions and Solutions
Q. How to address discrepancies in reported synthetic yields for this compound?
- Analysis : Variability often arises from impurities in starting materials (e.g., trifluoromethylphenyl precursors) or incomplete cyclization. Use HPLC-MS to identify side products (e.g., unreacted intermediates).
- Resolution : Reproduce reactions under inert atmospheres (Ar/N₂) to minimize moisture-sensitive side reactions. Adjust stoichiometry (e.g., 1.2:1 ratio of epoxide to isocyanate) to drive completion .
Q. Why do NMR spectra occasionally show unexpected splitting patterns?
- Cause : Dynamic effects (e.g., restricted rotation of the CF₃ group) or solvent polarity may split signals.
- Solution : Acquire variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For example, splitting in CF₃-related peaks may resolve at higher temperatures (>40°C) .
Applications in Drug Discovery
Q. What in vitro assays evaluate the biological activity of this compound?
- Methods :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values are calculated from dose-response curves.
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and measure intracellular concentration via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
